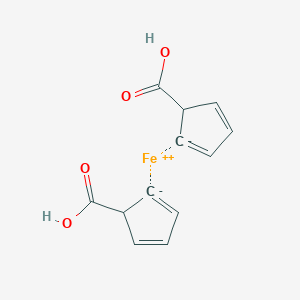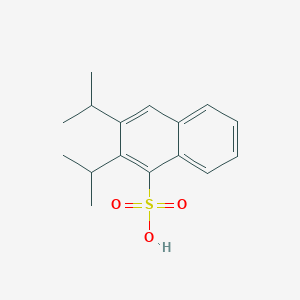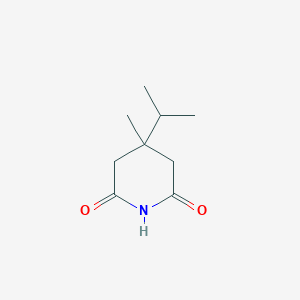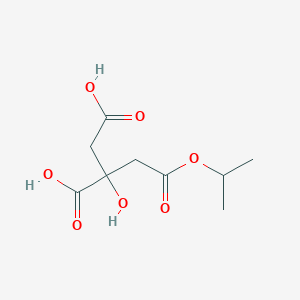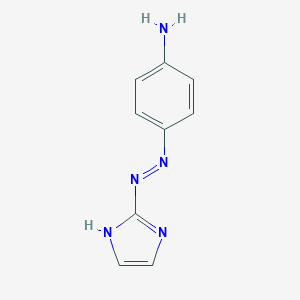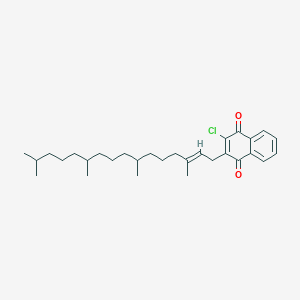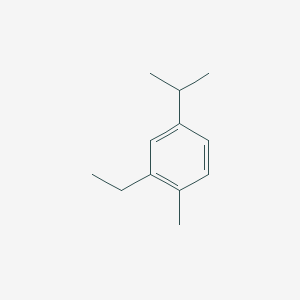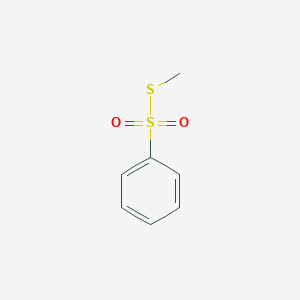
Methylsulfanylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylsulfanylsulfonylbenzene, also known as MSB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MSB belongs to the class of organosulfur compounds and is characterized by its unique chemical structure, which consists of a benzene ring attached to two sulfone groups and a methylsulfonyl group. In
Wirkmechanismus
The mechanism of action of Methylsulfanylsulfonylbenzene is not fully understood. However, it is believed that Methylsulfanylsulfonylbenzene exerts its therapeutic effects by modulating various signaling pathways involved in inflammation and cancer. Methylsulfanylsulfonylbenzene has been shown to inhibit the NF-kB signaling pathway, which is known to play a crucial role in the development of inflammation and cancer. Methylsulfanylsulfonylbenzene has also been found to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
Methylsulfanylsulfonylbenzene has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Methylsulfanylsulfonylbenzene has also been shown to increase the production of antioxidant enzymes, such as glutathione peroxidase and superoxide dismutase. In animal models, Methylsulfanylsulfonylbenzene has been found to reduce the severity of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methylsulfanylsulfonylbenzene in lab experiments is its ability to inhibit the growth of cancer cells. Methylsulfanylsulfonylbenzene has been found to be effective against various cancer cell lines, making it a promising candidate for cancer therapy. Another advantage is its anti-inflammatory properties, which make it useful for studying the mechanisms of inflammation and developing new anti-inflammatory drugs. However, one of the limitations of using Methylsulfanylsulfonylbenzene in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of Methylsulfanylsulfonylbenzene. One area of research is the development of Methylsulfanylsulfonylbenzene-based therapies for cancer and inflammatory diseases. Another area of research is the elucidation of the mechanism of action of Methylsulfanylsulfonylbenzene, which could lead to the identification of new drug targets. Additionally, the development of new synthesis methods for Methylsulfanylsulfonylbenzene could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
Methylsulfanylsulfonylbenzene can be synthesized using various methods, including the reaction of benzene with sulfur trioxide to form benzenesulfonic acid, followed by the reaction of benzenesulfonic acid with dimethyl sulfide and sulfuric acid to yield Methylsulfanylsulfonylbenzene. Another method involves the reaction of 4-chlorobenzenesulfonyl chloride with dimethyl sulfide and aluminum chloride. The resulting product is then treated with sodium hydroxide to form Methylsulfanylsulfonylbenzene.
Wissenschaftliche Forschungsanwendungen
Methylsulfanylsulfonylbenzene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methylsulfanylsulfonylbenzene has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis.
Eigenschaften
CAS-Nummer |
1125-25-3 |
|---|---|
Produktname |
Methylsulfanylsulfonylbenzene |
Molekularformel |
C7H8O2S2 |
Molekulargewicht |
188.3 g/mol |
IUPAC-Name |
methylsulfanylsulfonylbenzene |
InChI |
InChI=1S/C7H8O2S2/c1-10-11(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
OUIUETPSTFDLHC-UHFFFAOYSA-N |
SMILES |
CSS(=O)(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CSS(=O)(=O)C1=CC=CC=C1 |
Synonyme |
Benzenethiosulfonic acid S-methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



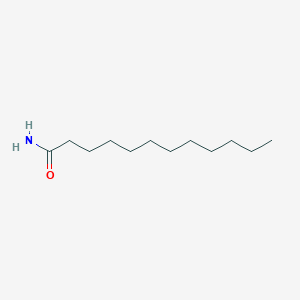
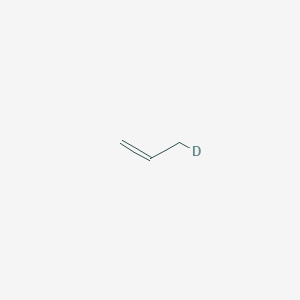
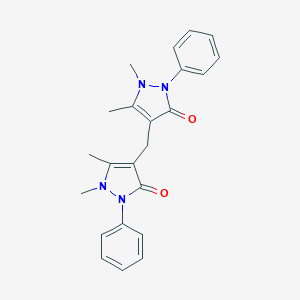

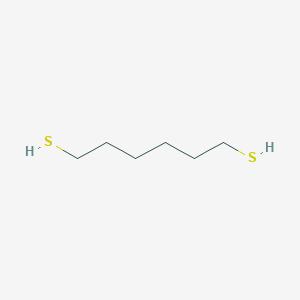
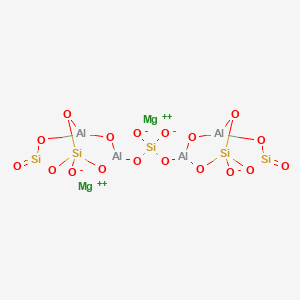
![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)
